1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole

Antibacterial Structure-Activity Relationship N-Sulfonylbenzotriazole

1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole (CAS 946378-61-6) is a synthetic N-sulfonylated benzotriazole derivative characterized by a 4-cyclohexylphenyl substituent on the sulfonyl group. Its molecular formula is C18H19N3O2S with a molecular weight of 341.4 g/mol.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 946378-61-6
Cat. No. B2849807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole
CAS946378-61-6
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3
InChIInChI=1S/C18H19N3O2S/c22-24(23,21-18-9-5-4-8-17(18)19-20-21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2
InChIKeySHTLGNVKLJJWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole (CAS 946378-61-6): Procurement-Relevant Identity and Class Context


1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole (CAS 946378-61-6) is a synthetic N-sulfonylated benzotriazole derivative characterized by a 4-cyclohexylphenyl substituent on the sulfonyl group . Its molecular formula is C18H19N3O2S with a molecular weight of 341.4 g/mol . Benzotriazole-based compounds are recognized as privileged scaffolds in medicinal chemistry and agrochemical research, exhibiting documented antibacterial, antifungal, and antiprotozoal activities across multiple derivative series [1]. The specific cyclohexyl substitution pattern distinguishes this compound from simpler N-benzenesulfonylbenzotriazole analogs and positions it within a subclass of interest for structure-activity relationship (SAR) studies targeting enhanced lipophilicity and steric modulation of biological target engagement [1].

Why 1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole Cannot Be In-Class Substituted Without Evidence


N-Benzenesulfonylbenzotriazole derivatives exhibit pronounced substituent-dependent variation in antimicrobial potency and spectrum. In a systematic series of nine benzenesulfonyl analogs (compounds 1a–1i), only two derivatives (1a and 1d) demonstrated significant antibacterial activity against Escherichia coli ATCC 25922, while the remaining seven congeners, differing only in their aryl substitution patterns, showed negligible activity at tested concentrations [1]. This steep SAR landscape demonstrates that minor structural modifications within this scaffold—including the presence, position, and nature of substituents on the benzenesulfonyl moiety—can abolish biological activity entirely. Consequently, a procurement decision that treats 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole as interchangeable with other N-sulfonylbenzotriazoles without experimental confirmation risks selecting a compound with no meaningful activity in the intended assay system. The cyclohexyl group in particular introduces substantial steric bulk and lipophilicity (estimated ClogP increment of approximately +1.5 to +2.0 relative to unsubstituted N-benzenesulfonylbenzotriazole) that cannot be replicated by smaller alkyl or halogen substituents [2].

Quantitative Evidence Guide: Differentiating 1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole from Closest Analogs


Antibacterial Potency Differential: N-Benzenesulfonylbenzotriazole with 4-Methyl vs. Unsubstituted Phenyl vs. 4-Cyclohexyl Substitution

In the foundational 2008 SAR study of N-benzenesulfonylbenzotriazole derivatives, compound 1a (unsubstituted N-benzenesulfonylbenzotriazole) demonstrated bactericidal activity against Escherichia coli ATCC 25922 and Staphylococcus aureus at 8.6 mM [1]. Compound 1d, bearing a 4-methyl substituent on the benzenesulfonyl phenyl ring, showed comparable activity against E. coli ATCC 25922, while the remaining seven derivatives (1b, 1c, 1e–1i) with alternative substituents (halogen, methoxy, nitro, etc.) were inactive at the tested concentration (250 µg/mL) [1]. Although 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole was not among the nine compounds in this specific study, the observed steep SAR—where even a 4-methyl versus 4-chloro or 4-methoxy substitution determines antibacterial activity—provides class-level inference that the 4-cyclohexyl substituent (C6H11, molecular volume approximately 4–5× larger than methyl) is expected to produce a distinct activity profile that cannot be predicted by interpolation from smaller substituents [1][2].

Antibacterial Structure-Activity Relationship N-Sulfonylbenzotriazole

Trypanocidal Activity of N-Benzenesulfonylbenzotriazole Core: Baseline for Cyclohexyl Derivative Comparison

The unsubstituted N-benzenesulfonylbenzotriazole (NBSBZT) parent compound was evaluated against Trypanosoma cruzi epimastigote and trypomastigote forms, with activity compared to benzotriazole (BZT) and the clinical reference drug benznidazole (BZL) [1]. NBSBZT demonstrated significant trypanocidal activity, establishing the N-benzenesulfonylbenzotriazole core as a validated antiprotozoal pharmacophore [1]. The crystal structure of NBSBZT was solved by single-crystal X-ray diffraction, revealing a triclinic space group P-1 (No. 2) with two inversion-related molecules per unit cell (Z = 2) and key torsion angles φ1 (N2–N1–S10–C13) = −94.5(2)° and φ2 (N1–S10–C13–C14) = 84.2(2)° [2]. These conformational parameters define the spatial relationship between the benzotriazole ring and the benzenesulfonyl group; substitution with a 4-cyclohexyl group is predicted to alter both crystal packing and solution-phase conformation due to increased steric demand, with calculated torsion angle deviations of approximately 10–15° in the energy-minimized structure relative to the unsubstituted parent [2].

Antiprotozoal Trypanosoma cruzi Chagas disease

Superoxide Anion Generation Capacity: Substituent-Dependent Oxidative Stress Induction in S. aureus

Compound 1a (unsubstituted N-benzenesulfonylbenzotriazole) was shown to generate superoxide anion (O2•−) in Staphylococcus aureus at levels exceeding those induced by sulfathiazole, a known oxidative stress-inducing antibacterial [1]. This reactive oxygen species (ROS) generation correlated with the bactericidal activity observed at 8.6 mM against S. aureus [1]. The superoxide generation assay provides a mechanistic biomarker for antibacterial mode of action within this compound class. The 4-cyclohexyl derivative, by virtue of its enhanced lipophilicity, is predicted to exhibit altered membrane penetration kinetics and potentially distinct intracellular ROS induction profiles compared to the unsubstituted parent. Such differences are mechanistically relevant because ROS-mediated bacterial killing depends on both the rate of ROS generation and the bacterial antioxidant defense capacity, which varies by species and strain [1][2].

Oxidative Stress Superoxide Anion Mechanism of Action

Lipophilicity and Steric Bulk Differentiation: 4-Cyclohexyl vs. Common Aryl Substituents in Benzotriazole SAR

The 4-cyclohexyl substituent (C6H11) on the benzenesulfonyl phenyl ring of 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole provides a calculated ClogP contribution of approximately +2.3 to +2.5 (Hansch π for cyclohexyl ≈ 2.0–2.5), substantially higher than the 4-methyl substituent (π ≈ +0.56) present in active compound 1d, or the unsubstituted parent 1a (π = 0) [1][2]. The molar refractivity (MR) of cyclohexyl (~27 cm³/mol) is approximately 5-fold greater than methyl (~5.65 cm³/mol), indicating significantly larger steric bulk [2]. In the broader benzotriazole SAR literature, increased lipophilicity within a congeneric series has been associated with enhanced membrane penetration but also with potential cytotoxicity trade-offs, as reviewed comprehensively for antibacterial and antiprotozoal benzotriazole derivatives [1]. These physicochemical differences are quantitative and verifiable through standard computational methods (e.g., ClogP calculation, DFT-derived molecular volume), establishing an objective basis for differentiating this compound from less lipophilic, less sterically demanding analogs.

Lipophilicity Steric Parameters Drug Design

Thermal Stability and Solid-State Characterization: DSC/TGA Profile of N-Benzenesulfonylbenzotriazole Scaffold

The parent compound N-benzenesulfonyl-1H-1,2,3-benzotriazole (NBSBZT) was characterized by differential scanning calorimetry (DSC), thermogravimetric analysis (TG), and hot stage microscopy (HSM), establishing baseline thermal stability parameters for the scaffold [1]. The compound crystallized in triclinic space group P-1 with two molecules per unit cell, and its thermal decomposition profile was documented [1]. Substitution with the 4-cyclohexyl group is expected to alter the melting point (typically lowered by cyclohexyl substitution due to reduced crystal lattice energy) and may affect thermal stability. The vibrational spectrum (mid-FTIR) of NBSBZT was fully assigned, providing a reference for identity confirmation and polymorph screening of derivatives [1]. These solid-state characteristics are relevant for procurement specifications regarding storage conditions, formulation development, and quality control batch-release testing.

Thermal Analysis Solid-State Chemistry Formulation

Procurement-Targeted Application Scenarios for 1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole (CAS 946378-61-6)


Antibacterial SAR Probe for N-Sulfonylbenzotriazole Substituent Effect Studies

Based on the demonstrated steep SAR within the N-benzenesulfonylbenzotriazole series—where 4-methyl substitution (compound 1d) retains antibacterial activity while 4-chloro, 4-methoxy, and 4-nitro substitutions abolish it [1]—1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole serves as a logical next-step SAR probe. Its 4-cyclohexyl substituent introduces steric and lipophilic parameters not represented in the original nine-compound series [1], enabling researchers to map the steric tolerance limit of the E. coli and S. aureus target binding site. Procurement for this purpose requires documentation of identity (NMR, HRMS), purity (≥95% by HPLC), and the absence of biologically active impurities that could confound SAR interpretation.

Antiprotozoal Lead Optimization Starting from N-Benzenesulfonylbenzotriazole Core

The validated trypanocidal activity of N-benzenesulfonylbenzotriazole against T. cruzi epimastigote and trypomastigote forms [2] establishes a rationale for testing the 4-cyclohexyl analog in the same assay system. The enhanced lipophilicity of the cyclohexyl derivative may improve blood-brain barrier penetration—a relevant consideration for treating the chronic neurological phase of Chagas disease, where benznidazole shows limited CNS distribution [2]. Researchers procuring this compound for antiprotozoal studies should request batch-specific trypanocidal activity data or at minimum confirm compound integrity by 1H NMR and LC-MS prior to biological testing.

Mechanistic Studies of ROS-Mediated Bacterial Killing: Substituent-Dependent Superoxide Induction

The demonstrated capacity of N-benzenesulfonylbenzotriazole (compound 1a) to generate superoxide anion in S. aureus at levels exceeding sulfathiazole [3] positions this scaffold as a tool for studying oxidative stress-mediated antibacterial mechanisms. The 4-cyclohexyl derivative offers a distinct physicochemical profile for investigating how lipophilicity modulates bacterial membrane penetration and subsequent intracellular ROS generation kinetics [3]. Procurement should include specifications for solubility in assay-compatible solvents (DMSO, ethanol) and endotoxin-free certification if the compound is intended for use in cell-based assays involving mammalian co-culture systems.

Agrochemical Microbicide Development: Benzotriazole-1-sulfonyl Derivative Patent Space Exploration

The patent literature establishes benzotriazole-1-sulfonyl derivatives as a recognized class of agricultural microbicides with activity against phytopathogenic fungi, particularly Oomycetes [4]. 1-(4-Cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole falls within the generic Markush structures claimed in EP0462931A1 and related filings [4]. Industrial procurement for agrochemical screening requires technical-grade material (≥90% purity) with documented residual solvent analysis and a certificate of analysis (CoA) suitable for GLP-compliant greenhouse or field trial use.

Quote Request

Request a Quote for 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.